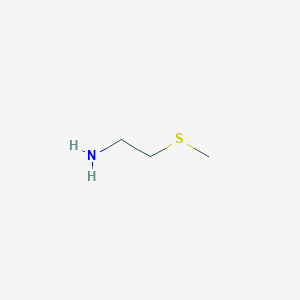

2-(Methylthio)ethylamine

Beschreibung

Eigenschaften

IUPAC Name |

2-methylsulfanylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NS/c1-5-3-2-4/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYWGSFFHHMQKET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50171774 | |

| Record name | 2-(Methylthio)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

91.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18542-42-2 | |

| Record name | 2-(Methylthio)ethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18542-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Methylthio)ethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018542422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Methylthio)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2-(methylthio)ethyl]amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.541 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(Methylthio)ethylamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9H8PF5P28 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Quilseconazole is synthesized through a multi-step process involving the formation of the tetrazole ring and subsequent functionalization. The synthesis typically starts with the preparation of a pyridine derivative, which is then subjected to a series of reactions to introduce the tetrazole moiety. Key steps include:

Formation of the Tetrazole Ring: This is achieved through the reaction of an appropriate nitrile with sodium azide under acidic conditions.

Functionalization: The tetrazole ring is further functionalized by introducing various substituents, such as difluorophenyl and trifluoromethoxyphenyl groups, through nucleophilic substitution reactions

Industrial Production Methods: Industrial production of Quilseconazole involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Quilseconazol unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die an den Tetrazolring gebundenen funktionellen Gruppen modifizieren.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Reagenzien wie Halogenide und organometallische Verbindungen werden unter kontrollierten Bedingungen eingesetzt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene substituierte Tetrazolderivate, die unterschiedliche biologische Aktivitäten aufweisen können .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

2-(Methylthio)ethylamine serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique thioether functional group allows it to participate in diverse chemical reactions.

Case Study: Synthesis of Anticancer Agents

Recent research has demonstrated the use of this compound in synthesizing novel anticancer agents. For example, copper(II) complexes formed with this compound have shown significant DNA cleavage activity, indicating potential as a therapeutic agent against cancer cells .

Material Science Applications

The compound has been utilized in the development of advanced materials, particularly in the field of perovskite solar cells.

Case Study: Perovskite Solar Cells

A study highlighted the incorporation of this compound hydrochloride into perovskite precursor solutions. This addition improved defect passivation in solar cells, leading to enhanced efficiency in energy conversion . The findings suggest that compounds like this compound can significantly improve the performance of solar energy devices.

Agricultural Chemistry

In agricultural applications, this compound is being explored as a precursor for developing agrochemicals. Its ability to modify chemical properties makes it a candidate for creating more effective pesticides and herbicides.

Case Study: Synthesis of Agricultural Chemicals

Research indicates that derivatives of this compound can be synthesized for use as intermediates in agricultural formulations. These derivatives exhibit enhanced efficacy compared to their non-thioether counterparts .

Wirkmechanismus

Quilseconazole exerts its antifungal effects by inhibiting the fungal enzyme cytochrome P450 51 (CYP51), also known as lanosterol 14α-demethylase. This enzyme is crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane. By inhibiting CYP51, Quilseconazole disrupts the production of ergosterol, leading to impaired cell membrane integrity and ultimately fungal cell death .

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

Physical Properties :

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Moieties

Key Differences :

- Bioactivity : Benzimidazole and imidazopyridine derivatives exhibit enhanced antiparasitic activity due to aromatic heterocycles, unlike this compound, which is primarily a synthetic precursor .

- Stability : Heterocyclic analogues have higher molecular weights and likely higher boiling points, suggesting reduced volatility compared to this compound .

Thiophene and Pyridine Derivatives

Key Differences :

- Electronic Properties : Thiophene’s aromaticity and pyridine’s electronegativity alter reactivity. This compound’s thioether group is less electron-withdrawing, favoring nucleophilic reactions .

- Applications : Thiophene derivatives are common in CNS drugs, while this compound is used in smaller-molecule therapeutics .

Alcohol and Ether Analogues

Key Differences :

- Solubility: 2-(Methylamino)ethanol’s hydroxyl group enhances water solubility, unlike the hydrophobic thioether in this compound .

- Functionality: Ether linkages in phenoxy derivatives enable diverse reactivity, expanding applications in polymer chemistry .

Market and Production Insights

- This compound: Produced in Europe, Asia, and North America; priced at ~$2,200/license (2024) .

- Thiopheneethylamine : Niche market due to specialized drug applications; fewer suppliers .

Biologische Aktivität

2-(Methylthio)ethylamine is an organic compound with the chemical formula . This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities. This article synthesizes existing research findings regarding the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other relevant biological interactions.

This compound is characterized by the presence of a methylthio group attached to an ethylamine backbone. Its structural formula is represented as follows:

This compound can undergo various chemical reactions, including nitrosation and oxidation, which can alter its biological activity and therapeutic potential.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. A study demonstrated that derivatives of this compound showed significant cytotoxic effects against various cancer cell lines, including human leukemia (K562) and hepatocellular carcinoma (HepG2) cells. The synthesized derivatives exhibited anti-proliferative effects, suggesting that modifications to the core structure could enhance biological efficacy .

Table 1: Anticancer Activity of this compound Derivatives

| Compound Derivative | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| N-2-(Methylthio)ethyl-N-nitrosocarbamate | K562 | 15.0 | |

| Benzyl N-2-(methylthio)ethyl-N-nitrosocarbamate | HepG2 | 10.5 | |

| Thiazole derivatives | PC12 | 12.0 |

Antimicrobial Activity

In addition to its anticancer potential, this compound has been evaluated for antimicrobial activity. Studies have shown that it possesses antibacterial properties against a range of pathogens, which may be attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic processes .

Table 2: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 30 | |

| Escherichia coli | 25 | |

| Pseudomonas aeruginosa | 35 |

The mechanisms underlying the biological activities of this compound are not fully elucidated but are believed to involve:

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds containing sulfur may induce oxidative stress in cancer cells, leading to apoptosis.

- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation or bacterial growth.

- Cell Membrane Disruption : The lipophilic nature of the compound may allow it to integrate into cellular membranes, disrupting their integrity.

Case Studies

A notable case study involved the synthesis of a series of thiazole derivatives from this compound. These derivatives were tested for their cytotoxicity against various cancer cell lines and demonstrated significant anti-proliferative effects, particularly in leukemia and liver cancer models .

Another study focused on the development of nitrosocarbamate derivatives from this compound, which were evaluated for their potential as photolabile anticancer agents. The results indicated that these compounds could be activated under light exposure, releasing active therapeutic agents selectively in tumor tissues .

Q & A

Basic: What are the recommended synthesis routes and characterization methods for 2-(methylthio)ethylamine in academic research?

Methodological Answer:

A common synthesis approach involves nucleophilic substitution between 2-chloroethylamine hydrochloride and methyl mercaptan under basic conditions. The reaction requires inert atmospheres (e.g., nitrogen) to prevent oxidation of the thiol group. Post-synthesis purification is typically achieved via fractional distillation under reduced pressure (boiling point: ~150–155°C at 760 mmHg) . Characterization includes:

- NMR spectroscopy : H NMR (DO) peaks at δ 2.10 (s, 3H, SCH), 2.65 (t, 2H, CHS), and 3.10 (t, 2H, CHNH) .

- IR spectroscopy : Key absorption bands at 3350 cm (N-H stretch) and 2550 cm (S-H stretch, if residual thiol exists) .

- Elemental analysis : Confirming C (39.5%), H (9.9%), N (15.4%), and S (35.2%) .

Basic: How should researchers mitigate hazards when handling this compound in laboratory settings?

Methodological Answer:

Due to its flammability (GHS H226) and corrosivity (H314), researchers must:

- Use PPE : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors.

- Spill management : Neutralize spills with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite).

- Storage : Keep in amber glass bottles under nitrogen at 2–8°C to prevent degradation and autoignition .

Basic: What experimental conditions affect the stability of this compound in aqueous solutions?

Methodological Answer:

Stability is pH-dependent:

- Acidic conditions (pH < 3) : Protonation of the amine group reduces nucleophilic degradation.

- Neutral/alkaline conditions (pH ≥ 7) : Rapid oxidation of the thioether group occurs, forming sulfoxides or sulfones.

To prolong stability, store solutions in 0.1 M HCl at 4°C and analyze via HPLC-UV (λ = 220 nm) within 24 hours .

Advanced: How does this compound participate in enzyme inhibition studies, and what methodological considerations apply?

Methodological Answer:

The compound acts as a suicide inhibitor in PLP-dependent enzymes (e.g., lysine 5,6-aminomutase). Its methylthio group forms a stable thioether bond with the enzyme’s active site, irreversibly blocking catalysis. Key steps:

Kinetic assays : Monitor enzyme activity loss over time using stopped-flow spectroscopy.

DFT modeling : Replace PLP’s phosphate groups with hydrogen in computational models to simulate binding interactions (B3LYP/6-31G* basis set) .

Validation : Compare experimental IC values with computational binding energies to confirm inhibition mechanisms .

Advanced: What role does this compound play in synthesizing cyclometallated ruthenium complexes?

Methodological Answer:

The compound serves as an N,S-bidentate ligand in low-symmetry Ru(II) complexes, enhancing photostability and red-shifting absorption bands. Synthesis protocol:

Coordination : React [RuCl(p-cymene)] with this compound in ethanol at 60°C for 6 hours.

Characterization : Use X-ray crystallography to confirm octahedral geometry and UV-Vis spectroscopy to measure λ shifts (e.g., ~450 nm vs. 420 nm for polypyridyl analogs) .

Advanced: How can researchers resolve contradictions in reported reactivity of this compound across studies?

Methodological Answer:

Discrepancies often arise from solvent effects or trace metal contamination . To address:

Control experiments : Compare reactivity in degassed vs. aerated solvents (e.g., THF vs. DMF).

Metal analysis : Use ICP-MS to detect trace Cu/Fe ions, which catalyze oxidation.

Replicate conditions : Reproduce studies with rigorously purified reagents (e.g., column chromatography for amine isolation) .

Advanced: What computational strategies predict the tautomeric behavior of this compound in biological systems?

Methodological Answer:

Employ ab initio molecular dynamics (AIMD) simulations at physiological pH (7.4) to model tautomerization between thiol and thione forms. Key parameters:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.